5-{[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a small molecule identified through computational docking as a potential inhibitor of the SARS-CoV-2 main protease, 3CLpro []. This enzyme is crucial for the replication of the virus, making its inhibition a potential target for therapeutic intervention against COVID-19.
The molecular structure of 5-{[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is characterized by the presence of a pyrimidinetrione ring linked to a 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl moiety through a methylene bridge []. This structure is notable as it introduces the pyrimidinetrione scaffold as a potential pharmacophore for 3CLpro inhibition.
The primary application of 5-{[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione identified in the literature is its potential use as an inhibitor of the SARS-CoV-2 3CLpro enzyme []. This inhibition was predicted through computational docking studies and further validated through in vitro enzyme activity assays, demonstrating an IC50 of 19 ± 3 μM. This finding highlights its potential as a lead compound for the development of novel antiviral agents against COVID-19.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: